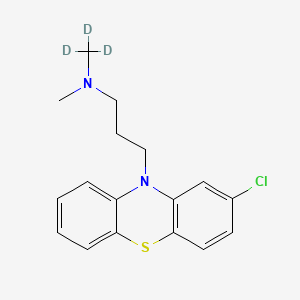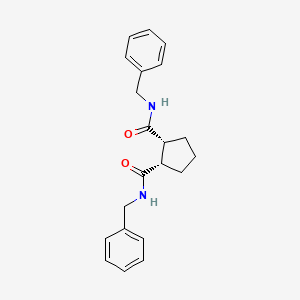![molecular formula C11H16O B590497 4-n-Pentylphenol-[d5] CAS No. 126839-95-0](/img/structure/B590497.png)
4-n-Pentylphenol-[d5]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Pentylphenol-[d5] is a stable isotope labelled compound . It has a molecular formula of C11H11D5O and a molecular weight of 169.28 . It is a liquid in appearance . The IUPAC name for this compound is 1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene .
Molecular Structure Analysis
The molecular structure of 4-n-Pentylphenol-[d5] includes a benzene ring with a pentyl group (five carbon chain) and a hydroxyl group attached . The ‘d5’ indicates that five of the hydrogen atoms in the molecule are replaced by deuterium, an isotope of hydrogen .
Physical And Chemical Properties Analysis
4-n-Pentylphenol-[d5] is soluble in water and should be stored at 2-8°C .
Aplicaciones Científicas De Investigación
Environmental Fate and Behavior
Phenolic compounds, including alkylphenols such as 4-n-Pentylphenol, are widely studied for their environmental fate and behavior. Research in this area often focuses on the persistence, bioaccumulation, and toxic effects of these compounds in aquatic and terrestrial environments. Alkylphenols can originate from various sources, including industrial processes, and are known to be endocrine-disrupting chemicals (EDCs) that can mimic natural hormones, potentially disrupting the endocrine system of wildlife and humans (Ying, Williams, & Kookana, 2002).
Safety and Hazards
The safety data sheet for 4-n-Pentylphenol indicates that it causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this chemical .
Propiedades
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-WLWDFMJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-n-Pentylphenol-[d5] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

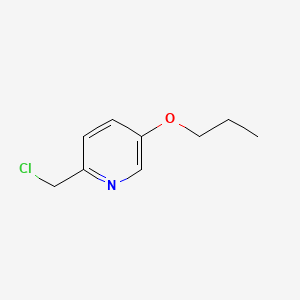


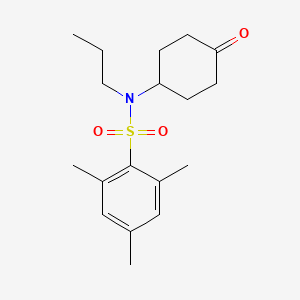
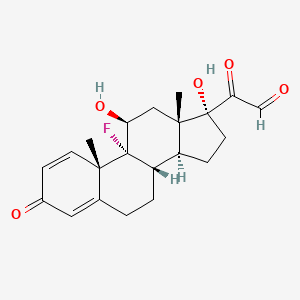
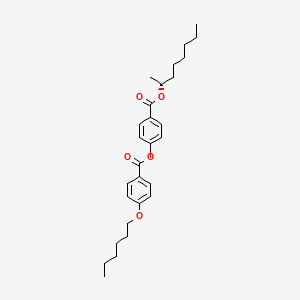


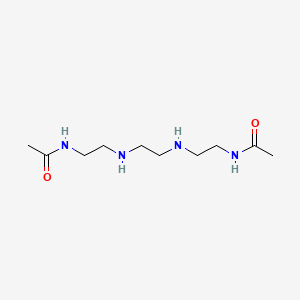
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)
